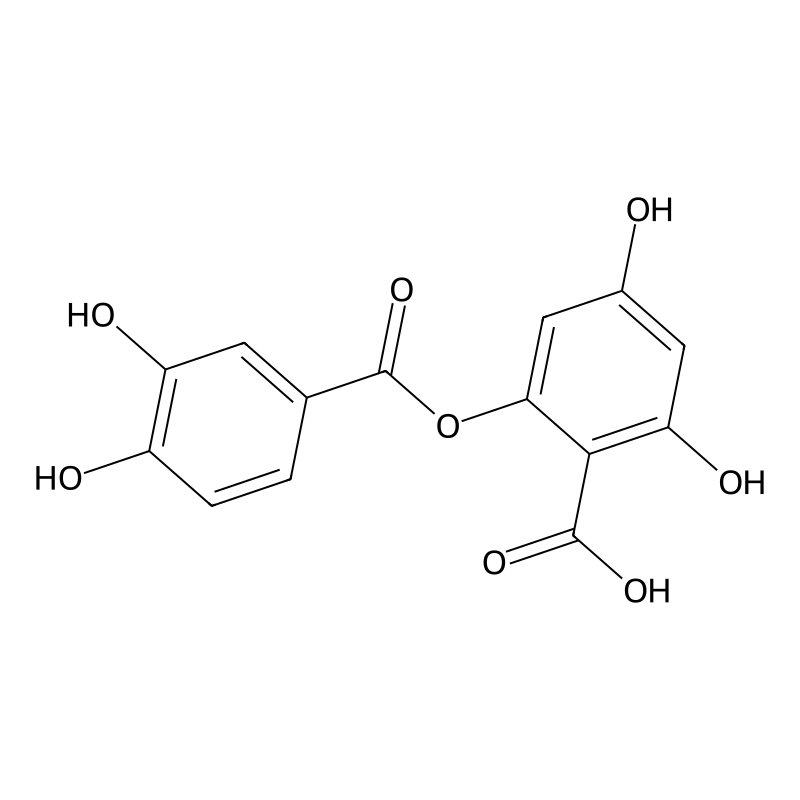

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3, 4-Dihydroxybenzoyloxy)-4, 6-dihydroxybenzoate, also known as 2-protocatechuoyl phloroglucinolcarboxylate or 2, 4Dioh-6(2, 4Diohbenacid)benzacid, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 2-(3, 4-Dihydroxybenzoyloxy)-4, 6-dihydroxybenzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(3, 4-dihydroxybenzoyloxy)-4, 6-dihydroxybenzoate is primarily located in the membrane (predicted from logP).

2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid is a complex organic compound classified as a depside, which is characterized by its polycyclic structure formed by aromatic units linked through ester bonds. This compound is also known as 2-protocatechuoyl phloroglucinolcarboxylate and is part of the flavonoid metabolism pathway in various organisms, including bacteria and humans . Its molecular formula is , and it has a molecular weight of approximately 306.2244 g/mol .

The compound exhibits weak basicity, indicating that it is essentially neutral in solution, with pKa values suggesting minimal ionization under physiological conditions . Its structure includes multiple hydroxyl groups, which contribute to its chemical reactivity and potential biological activity.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially leading to the formation of quinones.

- Acylation: The compound can undergo acylation reactions where acyl groups are introduced into the aromatic system.

These reactions are significant in modifying the compound's properties and enhancing its biological activities.

The biological activities of 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid are primarily attributed to its antioxidant properties. Compounds with similar structures often exhibit:

- Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects: Compounds with similar polyphenolic structures have been shown to modulate inflammatory pathways.

These activities make it a candidate for further research in pharmacological applications.

Synthesis of 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid can be achieved through several methods:

- Chemical Synthesis:

- Starting from 2,4,6-trihydroxybenzoic acid and 3,4-dihydroxybenzoyl chloride through an esterification reaction.

- Utilizing coupling reactions involving phenolic compounds.

- Biological Synthesis:

- Extraction from natural sources where it is produced as a secondary metabolite.

- Fermentation processes using specific strains of bacteria or fungi that metabolize flavonoids.

These methods highlight both synthetic and natural routes to obtain this compound.

The applications of 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid span various fields:

- Pharmaceuticals: Potential use in developing antioxidant and anti-inflammatory drugs.

- Cosmetics: Incorporation into skincare products for its antioxidant properties.

- Food Industry: As a natural preservative due to its antimicrobial effects.

These applications leverage the compound's unique properties derived from its chemical structure.

Interaction studies involving 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid typically focus on its ability to interact with biological macromolecules:

- Protein Binding: Investigating how this compound binds to proteins can reveal insights into its mechanism of action.

- Cellular Uptake: Studies on how effectively the compound is absorbed by cells may inform its bioavailability and efficacy.

- Synergistic Effects: Researching interactions with other compounds may enhance its biological activity.

Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quercetin | Contains multiple hydroxyl groups | Known for strong antioxidant properties |

| Gallic Acid | Contains three hydroxyl groups on a benzene ring | Used as an antimicrobial agent |

| Protocatechuic Acid | Similar aromatic structure | Exhibits neuroprotective effects |

| Resveratrol | Contains multiple phenolic structures | Known for cardiovascular benefits |

Uniqueness

What sets 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid apart from these compounds is its specific arrangement of hydroxyl groups and the unique depside structure that may confer distinct biological activities not observed in other similar compounds.